REACTION_CXSMILES
|
[H-].[Na+].CCCCCC.[Br:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[OH:16].[CH3:17][O:18][CH2:19]Br>CN(C)C=O>[Br:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[O:16][CH2:17][O:18][CH3:19] |f:0.1|
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
18.1 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
9.6 mL
|
Type
|
reactant
|
Smiles
|
COCBr
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for an additional 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated to about 50°
|
Type
|
TEMPERATURE
|
Details
|
the resulting gray-brown solution was cooled to 0°
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 1 hour at 0°
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
at room temperature for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The resulting slurry was partitioned between 200 mL of 1M aqueous sodium hydroxide solution and 150 mL of 4:1 hexane/diethyl ether
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with an additional 100 mL of 4:1 hexane/diethyl ether
|
Type
|
WASH
|
Details
|
washed with two-200 mL portions of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1)OCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 102 mmol | |
AMOUNT: MASS | 22.2 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |